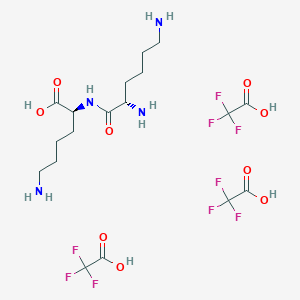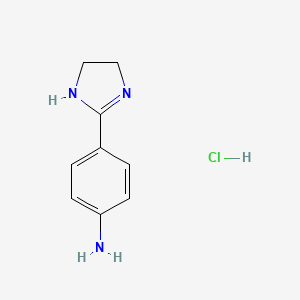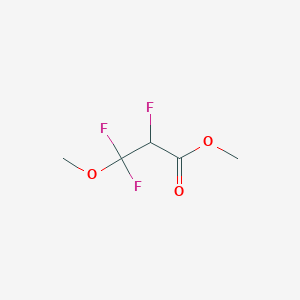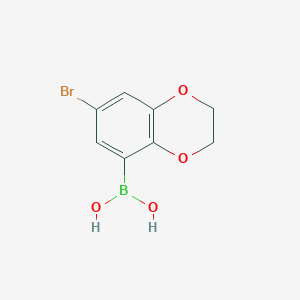
Lys-Lys-OH 3TFA; 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lys-Lys-OH 3TFA, also known as Lysyl-Lysine-Lysine-3-Trifluoroacetoxy, is an organofluoride compound that has been widely studied for its potential applications in biochemistry, pharmacology, and organic synthesis. This compound is a derivative of the amino acid lysine, and has three trifluoroacetoxy groups attached to it. It is an important building block in the synthesis of many compounds, and has been used in a variety of research studies.
作用機序
The mechanism of action of Lys-Lys-OH 3TFA is not yet fully understood. However, it is known that the trifluoroacetoxy groups attached to the lysine residue can interact with the active sites of enzymes and proteins, as well as with small molecules, to modulate their activity. In addition, the trifluoroacetoxy groups can also interact with the hydrophobic regions of proteins and other molecules, providing additional stability and enabling the formation of stable complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of Lys-Lys-OH 3TFA are not yet fully understood. However, it is known that this compound can interact with the active sites of enzymes and proteins, as well as with small molecules, to modulate their activity. In addition, Lys-Lys-OH 3TFA can also interact with the hydrophobic regions of proteins and other molecules, providing additional stability and enabling the formation of stable complexes.
実験室実験の利点と制限
The advantages of using Lys-Lys-OH 3TFA in lab experiments include its ability to interact with the active sites of enzymes and proteins, as well as with small molecules, to modulate their activity. In addition, the trifluoroacetoxy groups attached to the lysine residue can provide additional stability and enable the formation of stable complexes. The main limitation of using this compound in lab experiments is its relatively high cost.
将来の方向性
There are many potential future directions for further research on Lys-Lys-OH 3TFA. These include further studies on the biochemical and physiological effects of the compound, as well as its potential applications in drug delivery and enzyme inhibition. Additionally, research could be conducted to investigate the interaction between Lys-Lys-OH 3TFA and other molecules, such as lipids and carbohydrates. Finally, further research could also be conducted to develop novel protein scaffolds for drug design.
合成法
Lys-Lys-OH 3TFA is synthesized by a process called reductive amination. This process involves the reaction of a primary amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride. In the case of Lys-Lys-OH 3TFA, the primary amine is lysine, the aldehyde is 3-trifluoroacetoxybenzaldehyde, and the reducing agent is sodium borohydride. This reaction results in the formation of a Schiff base, which is then hydrolyzed to form the desired product.
科学的研究の応用
Lys-Lys-OH 3TFA has been used in a variety of scientific research studies, including those related to drug delivery, enzyme inhibition, and protein engineering. It has been used to develop peptide-based delivery systems for drugs, to study the structure and function of enzymes, and to create novel protein scaffolds for drug design. In addition, Lys-Lys-OH 3TFA has been used in studies to investigate the interaction between proteins and small molecules, as well as to study the structure and function of membrane proteins.
特性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O3.3C2HF3O2/c13-7-3-1-5-9(15)11(17)16-10(12(18)19)6-2-4-8-14;3*3-2(4,5)1(6)7/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19);3*(H,6,7)/t9-,10-;;;/m0.../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQNMAQFDBUWKS-QKEVMJATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29F9N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98%](/img/structure/B6343525.png)







